molecular formula C20H27N7O B12161295 N-cycloheptyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide

N-cycloheptyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide

Cat. No.: B12161295
M. Wt: 381.5 g/mol
InChI Key: YNXPAACXKYPQGS-UHFFFAOYSA-N
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Description

N-cycloheptyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide is a complex organic compound that features a unique structure combining a cycloheptyl group, a pyrazole ring, and a triazolopyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Construction of the Triazolopyridazine Moiety: This involves the cyclization of a suitable hydrazine derivative with a pyridazine precursor.

    Coupling with Cycloheptyl Group: The final step involves the coupling of the triazolopyridazine intermediate with a cycloheptyl amine under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and triazolopyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cycloheptyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as enzyme inhibitors or receptor modulators.

    Biological Studies: It can be used in studies to understand its interaction with various biological targets, including proteins and nucleic acids.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or photonic characteristics.

Mechanism of Action

The mechanism of action of N-cycloheptyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[4,3-b]pyridazine
  • 3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl derivatives

Uniqueness

N-cycloheptyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide stands out due to its cycloheptyl group, which may confer unique steric and electronic properties, enhancing its binding affinity and specificity for certain targets compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H27N7O

Molecular Weight

381.5 g/mol

IUPAC Name

N-cycloheptyl-3-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide

InChI

InChI=1S/C20H27N7O/c1-14-13-15(2)26(24-14)19-10-9-17-22-23-18(27(17)25-19)11-12-20(28)21-16-7-5-3-4-6-8-16/h9-10,13,16H,3-8,11-12H2,1-2H3,(H,21,28)

InChI Key

YNXPAACXKYPQGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN3C(=NN=C3CCC(=O)NC4CCCCCC4)C=C2)C

Origin of Product

United States

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